LogP Differentiation: 6-Methyl Substituent Confers Higher Lipophilicity Than the Des-Methyl Analog
The target compound exhibits an XLogP3-AA value of 1.8, compared to a measured logP of 1.67 for the direct des-methyl comparator 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid. This +0.13 logP increment, resulting from the single 6-methyl substitution, is quantitatively meaningful for membrane permeability predictions [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 (PubChem computed) |
| Comparator Or Baseline | 2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid; logP = 1.672 (ChemBase measured) |
| Quantified Difference | ΔLogP = +0.13 (target more lipophilic) |
| Conditions | Target: computed by XLogP3 3.0 (PubChem 2019.06.18). Comparator: experimentally measured logP (ChemBase). |
Why This Matters
This LogP difference alters predicted membrane permeability and oral absorption, making the 6-methyl analog more suitable for CNS-penetrant or lipophilic-target programs where the des-methyl analog would be suboptimal.
- [1] PubChem. 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid. XLogP3-AA = 1.8. CID 24277248. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/24277248 View Source
- [2] ChemBase. 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid. LogP = 1.672. ChemBase ID: 278017. Available at: https://www.chembase.cn View Source
